molecular formula C18H26ClN3O2 B251366 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide

Numéro de catalogue: B251366
Poids moléculaire: 351.9 g/mol
Clé InChI: JTHDLLNGKFAXKJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide is a chemical compound that is commonly referred to as 'TAK-659'. It is a highly potent and selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and function of B cells. TAK-659 has been extensively studied for its potential use in the treatment of various B cell malignancies and autoimmune disorders.

Mécanisme D'action

TAK-659 works by selectively inhibiting the activity of Bruton's tyrosine kinase (N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide), which is a key enzyme in the B cell receptor signaling pathway. This pathway plays a crucial role in the development and function of B cells, which are involved in the immune response. By inhibiting this compound, TAK-659 blocks the activation and proliferation of B cells, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibition of this compound, with minimal off-target effects. It has been demonstrated to reduce B cell activation and proliferation, leading to decreased production of pro-inflammatory cytokines. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide, which makes it an ideal tool for studying the role of this compound in various cellular processes. TAK-659 is also available in high purity and can be synthesized in large quantities, which is important for conducting large-scale experiments. However, TAK-659 has some limitations for use in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not well understood. Additionally, TAK-659 is not suitable for use in vivo studies due to its poor solubility and bioavailability.

Orientations Futures

There are several future directions for the study of TAK-659. One area of interest is the potential use of TAK-659 in combination with other therapies for the treatment of B cell malignancies and autoimmune disorders. Another area of interest is the development of more potent and selective N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide inhibitors based on the structure of TAK-659. Additionally, further research is needed to understand the long-term effects of this compound inhibition on immune function and the potential for resistance to develop over time.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting with the reaction of 3-chloro-4-nitroaniline with isobutyryl chloride to form 3-chloro-4-(4-isobutyryl)aniline. This intermediate is then coupled with 2-methylpropanoic acid to produce TAK-659. The synthesis has been optimized to yield high purity and yield of the final product.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of various B cell malignancies and autoimmune disorders. It has shown promising results in preclinical studies, with high selectivity for N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide and potent inhibition of B cell receptor signaling. TAK-659 has also been evaluated in clinical trials for the treatment of chronic lymphocytic leukemia, mantle cell lymphoma, and other B cell malignancies.

Propriétés

Formule moléculaire

C18H26ClN3O2

Poids moléculaire

351.9 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methylpropanamide

InChI

InChI=1S/C18H26ClN3O2/c1-12(2)17(23)20-14-5-6-16(15(19)11-14)21-7-9-22(10-8-21)18(24)13(3)4/h5-6,11-13H,7-10H2,1-4H3,(H,20,23)

Clé InChI

JTHDLLNGKFAXKJ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)C)Cl

SMILES canonique

CC(C)C(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)C)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.